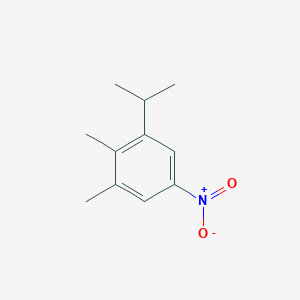
1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene is an organic compound with a complex structure It belongs to the class of nitrobenzenes, which are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene typically involves nitration of a suitable precursor. One common method is the nitration of 1,2-Dimethyl-3-(1-methylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones or other oxidized products.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-3-(1-methylethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,2-Dimethyl-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
1,3-Dimethyl-5-nitrobenzene: Another isomer with different substitution patterns affecting its chemical behavior.
Uniqueness
1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both alkyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
1,2-dimethyl-5-nitro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11-6-10(12(13)14)5-8(3)9(11)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYRCYAGNMAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697832 |
Source


|
| Record name | 1,2-Dimethyl-5-nitro-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96155-98-5 |
Source


|
| Record name | 1,2-Dimethyl-5-nitro-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
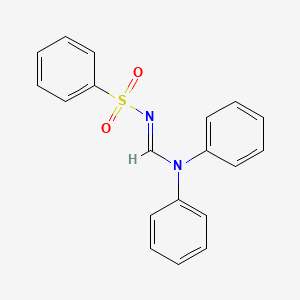

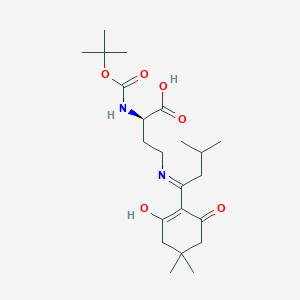
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
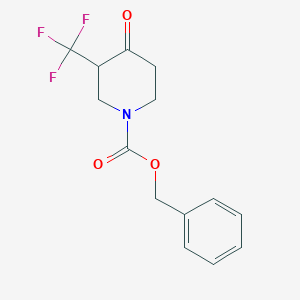

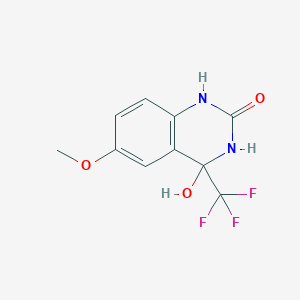
![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
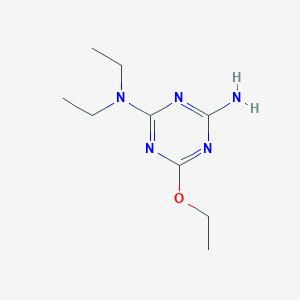

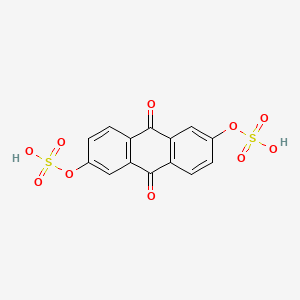
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)


